molecular formula C5H7NO3S B11919841 3-(Methylsulfonyl)oxetane-3-carbonitrile

3-(Methylsulfonyl)oxetane-3-carbonitrile

Cat. No.: B11919841
M. Wt: 161.18 g/mol
InChI Key: ZDMDSYZECNJTNO-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)oxetane-3-carbonitrile is a chemical compound with the molecular formula C5H7NO3S and a molecular weight of 161.18 g/mol This compound features an oxetane ring, a four-membered cyclic ether, which is known for its strained structure and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfonyl)oxetane-3-carbonitrile typically involves the formation of the oxetane ring followed by the introduction of the methylsulfonyl and carbonitrile groups. One common method involves the cyclization of suitable precursors under specific conditions. For instance, the reaction of an epoxide with a sulfonyl cyanide in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)oxetane-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-(Methylsulfonyl)oxetane-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)oxetane-3-carbonitrile involves its interaction with specific molecular targets. The oxetane ring’s strained structure makes it reactive towards nucleophiles, allowing it to participate in various biochemical pathways. The methylsulfonyl and carbonitrile groups can further modulate its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

    Oxetane: A simpler analog without the methylsulfonyl and carbonitrile groups.

    3-(Methylsulfonyl)oxetane: Lacks the carbonitrile group.

    3-Oxetanecarbonitrile: Lacks the methylsulfonyl group.

Uniqueness: 3-(Methylsulfonyl)oxetane-3-carbonitrile is unique due to the combination of the oxetane ring with both methylsulfonyl and carbonitrile groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H7NO3S

Molecular Weight

161.18 g/mol

IUPAC Name

3-methylsulfonyloxetane-3-carbonitrile

InChI

InChI=1S/C5H7NO3S/c1-10(7,8)5(2-6)3-9-4-5/h3-4H2,1H3

InChI Key

ZDMDSYZECNJTNO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1(COC1)C#N

Origin of Product

United States

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